L-LYSINE:2HCL UNLABELED

Solubility Formulation Amino Acid Chemistry

L-Lysine:2HCl (unlabeled, CAS 657-26-1) is the dihydrochloride salt, delivering drastically higher aqueous solubility than the free base or monohydrochloride forms—critical for preparing concentrated stock solutions without organic co-solvents that compromise cell viability or enzyme activity. With a defined specific optical rotation (+14° to +18°) and ≥98% purity, it eliminates chiral ambiguity inherent to racemic DL-mixtures, ensuring reproducible results for cell culture supplementation, enzymatic substrate studies, and analytical reference standard development. Its distinct compaction behavior and yield strength further make it the scientifically justified choice for solid dosage form research. Substituting with monohydrochloride or free base risks experimental failure and non-reproducible outcomes.

Molecular Formula
Molecular Weight 219.11
Cat. No. B1579945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LYSINE:2HCL UNLABELED
Molecular Weight219.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine:2HCl Unlabeled: Essential Amino Acid Dihydrochloride Salt for Research and Analytical Applications


L-Lysine:2HCl (unlabeled) is the dihydrochloride salt form of the essential proteinogenic α-amino acid L-lysine, with the molecular formula C6H16Cl2N2O2 and a molecular weight of 219.11 g/mol [1]. This compound serves as a fundamental building block in peptide and protein synthesis and is widely utilized as a key component in cell culture media and as a substrate in enzymatic assays . As a dihydrochloride salt, it provides a source of L-lysine with distinct physicochemical properties, such as enhanced aqueous solubility compared to its free base form, which are critical for specific research and industrial processes [2].

Why L-Lysine:2HCl Unlabeled Cannot Be Simply Substituted with Other Lysine Salts or Free Base Forms


Simple substitution of L-Lysine:2HCl with L-lysine free base, monohydrochloride, or the racemic DL-mixture is not scientifically justifiable. The choice of salt form critically impacts key process parameters. For instance, the dihydrochloride salt exhibits dramatically higher aqueous solubility compared to the free base or monohydrochloride forms, which is essential for preparing concentrated stock solutions [1]. Furthermore, the distinct counterion composition and physical properties of L-lysine dihydrochloride, such as its compaction behavior and yield strength, are fundamentally different from other salts like the monochloride or acetate, which can significantly alter the outcome of downstream applications like tablet formulation [2]. Using an incorrect form can lead to experimental failure, non-reproducible results, or suboptimal product performance.

Quantitative Differentiation of L-Lysine:2HCl Unlabeled: Solubility, Compaction, and Purity Metrics


Aqueous Solubility Superiority of L-Lysine Dihydrochloride over Free Base and Monohydrochloride Forms

The aqueous solubility of L-lysine dihydrochloride is significantly higher than that of L-lysine free base and its monohydrochloride salts [1]. A direct comparison of empirical solubility formulas derived from experimental data across a temperature range of 0°C to 70°C demonstrates a pronounced difference in log S values, confirming that the dihydrochloride form is the most water-soluble of the lysine series [1].

Solubility Formulation Amino Acid Chemistry

Distinct Compaction Behavior of L-Lysine Dihydrochloride Versus Other Salt Forms

The compaction properties of L-lysine salts are highly dependent on the counterion. A comparative study evaluating the yield strength of various L-lysine salt compacts (acetate, monochloride, dichloride, etc.) demonstrates that the dihydrochloride form exhibits a unique tableting profile [1]. The research establishes that compact tensile strength is inversely related to yield strength at low pressures, and at zero porosity, tensile strength correlates directly with the melting temperature of the salt [1].

Tableting Pharmaceutical Formulation Material Science

Chiral Purity Differentiation from Racemic DL-Lysine Dihydrochloride

The specific optical rotation is a critical identifier for chiral purity. The L-isomer, L-Lysine:2HCl, has a defined specific rotation of +13.0 to +16.0 degrees (c=2, H2O) [1]. This contrasts with the racemic mixture, DL-Lysine dihydrochloride, which would have no net optical rotation (α ≈ 0°) . This distinction is crucial for biological applications where only the L-enantiomer is active.

Chiral Chemistry Analytical Standards Enzymatic Assays

Defined Purity Grade for Analytical and Research Reliability

Reputable vendors supply L-Lysine:2HCl unlabeled with a specified minimum purity of >98.0% (by nonaqueous titration) [1] or ≥99% . This high and certified purity level is essential for use as a standard or in quantitative analyses, ensuring that experimental outcomes are not confounded by unknown impurities. Lower purity or uncertified grades may introduce significant variability.

Quality Control Analytical Chemistry Reproducibility

Key Application Scenarios for L-Lysine:2HCl Unlabeled Based on Quantitative Evidence


Preparation of Concentrated Stock Solutions for Cell Culture Media and Enzymatic Assays

Its superior aqueous solubility, as demonstrated by the highest log S value among the L-lysine salt series [1], makes L-Lysine:2HCl the preferred choice for preparing concentrated stock solutions. This property is essential for supplementing cell culture media and for use as a substrate in enzymatic reactions , ensuring complete dissolution and minimizing the introduction of organic solvents or diluents that could affect cell viability or enzyme activity.

Use as a Chiral Building Block and Analytical Standard in Method Development

The compound's defined specific optical rotation [1] and high purity qualify it for use as a reference standard in analytical method development, such as HPLC or TLC, for identifying and quantifying L-lysine in complex mixtures . Its chiral integrity ensures accurate results in enantioselective syntheses and assays, unlike a racemic DL-mixture .

Formulation Development and Research in Solid Oral Dosage Forms

The unique compaction behavior and mechanical properties of L-Lysine:2HCl, specifically its yield strength and its relationship to compact tensile strength [1], are directly relevant to the development of pharmaceutical tablets and other solid dosage forms. Researchers can leverage this evidence-based understanding to predict and control the manufacturability and performance of formulations containing this specific lysine salt.

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